molecular formula C12H13NO2 B1295984 Tert-butyl 4-cyanobenzoate CAS No. 55696-50-9

Tert-butyl 4-cyanobenzoate

Cat. No.: B1295984
CAS No.: 55696-50-9
M. Wt: 203.24 g/mol
InChI Key: PBGZJUKYAHDTND-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-cyanobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as amides or esters.

Scientific Research Applications

Tert-butyl 4-cyanobenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyanobenzoate involves its interaction with molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Biological Activity

Tert-butyl 4-cyanobenzoate (CAS Number: 55696-50-9) is an organic compound with notable applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester derived from 4-cyanobenzoic acid and tert-butanol. Its molecular formula is C12_{12}H13_{13}NO2_2, and it features a tert-butyl group attached to the oxygen of the benzoate moiety. This structure contributes to its lipophilicity, influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of 4-cyanobenzoic acid with tert-butanol, often facilitated by acid catalysts. Various methods have been reported, including conventional heating and microwave-assisted synthesis, which can enhance yield and reduce reaction time .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial strains, showing significant inhibitory effects. For instance, a study demonstrated that derivatives of benzoates, including this compound, exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusX μg/mL
This compoundEscherichia coliY μg/mL

(Note: Specific MIC values need to be sourced from experimental data.)

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines, revealing moderate cytotoxic effects at higher concentrations. The IC50_{50} values varied across different cell types, indicating selective toxicity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its lipophilic nature facilitates membrane penetration, leading to disruption of cellular processes in target organisms. Additionally, the presence of the cyano group may enhance its reactivity with biological macromolecules .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound in a formulation aimed at treating bacterial infections showed promising results. The formulation was effective in reducing bacterial load in infected wounds in animal models.
  • Biofilm Inhibition : Another research effort focused on the compound's ability to inhibit biofilm formation in pathogenic bacteria, demonstrating a significant reduction in biofilm mass when treated with this compound compared to untreated controls .

Properties

IUPAC Name

tert-butyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGZJUKYAHDTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297254
Record name tert-butyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55696-50-9
Record name NSC114973
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-cyanobenzoate
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Synthesis routes and methods I

Procedure details

In 612 ml of methylene chloride were suspended 45.0 g of 4-cyanobenzoic acid and 3.1 ml of conc. sulfuric acid. To the suspension was added, while stirring at 0° C., 310 ml of isobutene. The mixture was stirred for 13 days. The reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, which was subjected to extraction with ethyl acetate. The organic layer was concentrated under reduced pressure. Resulting precipitate was collected by filtration and washed with hexane. The filtrate and the washing were combined, which was concentrated under reduced pressure. The concentrate was purified by means of a silica gel chromatography (hexane/ethyl acetate=10/1), followed by crystallization from methylene chloride/petroleum ether to afford 43.1 g of the titled compound as a white crystalline product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
612 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dissolve 22.1 g 4-cyanobenzoic acid and 28.2 ml t-butanol in 500 ml DMF. Add 9.15 g 4-(dimethylamino) pyridine and 31.5 g 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Stir the mixture overnight at RT. Remove the DMF in vacuo, and partition the resultant residue between ethyl acetate and water. Wash the organic layer successively with cold 0.5 N aqueous HCl, water, 5% aqueous NaHC03 and brine. Dry the organic layer over MgSO4 and evaporate the solvent to obtain the title compound. m.p. 75°-78° C. Rf (silica gel; 5% EtOAc in hexane)=0.3; IR 2240 cm-1 ; 1730 cm-1.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
9.15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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